4-Methylphenyl 1-thio-beta-D-glucopyranoside

Catalog No.
S1502921
CAS No.
1152-39-2
M.F
C13H18O5S
M. Wt
286.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylphenyl 1-thio-beta-D-glucopyranoside

CAS Number

1152-39-2

Product Name

4-Methylphenyl 1-thio-beta-D-glucopyranoside

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenyl)sulfanyloxane-3,4,5-triol

Molecular Formula

C13H18O5S

Molecular Weight

286.35 g/mol

InChI

InChI=1S/C13H18O5S/c1-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)18-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13+/m1/s1

InChI Key

IQCLIQLFPVKINX-LBELIVKGSA-N

SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Enzyme Inhibition:

Studies suggest 4-MTPG may act as an inhibitor for certain enzymes, particularly glycosidases, which are enzymes that break down glycosidic bonds between carbohydrates. One study found that 4-MTPG competitively inhibited the enzyme beta-glucosidase, potentially offering a strategy for managing diseases associated with abnormal glycosidase activity [].

Glycosyltransferase Substrates:

4-MTPG can serve as a substrate for glycosyltransferases, enzymes that transfer sugar moieties to other molecules. This property makes it valuable for studying the mechanisms and specificities of these enzymes, which play crucial roles in various biological processes [].

Drug Discovery and Development:

The ability of 4-MTPG to interact with enzymes and serve as a sugar donor has potential applications in drug discovery and development. By studying how 4-MTPG interacts with specific enzymes or biological targets, researchers may gain insights into designing new therapeutic agents [].

Chemical Biology Tools:

4-MTPG's unique structure and properties make it a valuable tool in chemical biology research. It can be used to probe various biological processes, such as studying protein-carbohydrate interactions or developing new methods for carbohydrate modification [].

4-Methylphenyl 1-thio-beta-D-glucopyranoside is a chemical compound with the molecular formula C₁₃H₁₈O₅S and a molecular weight of approximately 286.35 g/mol. It is classified as a thioether derivative of beta-D-glucopyranoside, where a methylphenyl group is substituted at the 1-position of the glucopyranoside structure. This compound is notable for its potential applications in biochemical research and pharmaceutical development due to its unique structural characteristics and biological properties .

The mechanism of action of 4-Methylphenyl 1-thio-beta-D-glucopyranoside depends on the specific application.

  • As a substrate: When used as a substrate for enzymes, it interacts with the enzyme's active site, allowing the enzyme to cleave the glycosidic bond. The specific mechanism depends on the particular enzyme involved.
  • Cellular uptake: The mechanism of cellular uptake for this compound is not fully understood, but it might involve transporters that recognize the glucose moiety and facilitate its entry into the cell.
Typical of glycosides, including hydrolysis, which can yield the corresponding aglycone and beta-D-glucose. The thioether bond in this compound may also undergo oxidation to form sulfoxides or sulfones under appropriate conditions. Additionally, it can react with electrophiles due to the presence of the sulfur atom, making it a versatile intermediate in organic synthesis .

Research indicates that 4-Methylphenyl 1-thio-beta-D-glucopyranoside exhibits notable biological activities, including potential antioxidant and antimicrobial properties. These activities are attributed to its ability to scavenge free radicals and inhibit the growth of certain pathogenic microorganisms. The compound's structure allows it to interact with biological membranes, which may enhance its bioactivity .

The synthesis of 4-Methylphenyl 1-thio-beta-D-glucopyranoside typically involves the reaction of 4-methylphenyl thiol with a suitable glucopyranoside precursor under acidic or basic conditions. Common methods include:

  • Direct Glycosylation: This method involves treating a glucopyranoside with 4-methylphenyl thiol in the presence of a catalyst such as an acid or Lewis acid.
  • Protective Group Strategies: Utilizing protective groups on hydroxyl functionalities of glucopyranosides can facilitate selective thioether formation, followed by deprotection to yield the final product.

These methods allow for varying yields and purities depending on reaction conditions .

4-Methylphenyl 1-thio-beta-D-glucopyranoside finds applications in several fields:

  • Biochemical Research: It serves as a substrate for enzyme assays, particularly those involving glycosidases.
  • Pharmaceutical Development: Its biological activity makes it a candidate for drug development targeting oxidative stress and microbial infections.
  • Synthetic Chemistry: It acts as an intermediate in the synthesis of more complex molecules.

The compound's versatility enhances its utility in both academic and industrial settings .

Interaction studies involving 4-Methylphenyl 1-thio-beta-D-glucopyranoside have focused on its binding affinity to various proteins, particularly enzymes involved in carbohydrate metabolism. These studies reveal that the compound can inhibit certain glycosidases, suggesting potential therapeutic applications in managing conditions related to carbohydrate digestion and absorption .

Several compounds share structural similarities with 4-Methylphenyl 1-thio-beta-D-glucopyranoside. Notable examples include:

  • Phenyl 1-thio-beta-D-glucopyranoside: Similar structure but lacks the methyl group, affecting its solubility and biological activity.
  • 4-Methoxyphenyl 1-thio-beta-D-glucopyranoside: Contains a methoxy group instead of a methyl group, which alters its electronic properties.
  • Thio-beta-D-glucosides: A broader class that includes various substitutions at the anomeric position.
Compound NameStructural FeaturesUnique Properties
4-Methylphenyl 1-thio-beta-D-glucopyranosideMethyl group on phenyl; thioether linkageAntioxidant and antimicrobial activity
Phenyl 1-thio-beta-D-glucopyranosideNo methyl substitutionLower solubility compared to methyl derivative
4-Methoxyphenyl 1-thio-beta-D-glucopyranosideMethoxy group on phenylDifferent electronic properties affecting reactivity
Thio-beta-D-glucosidesVarious substitutions at anomeric positionDiverse biological activities depending on substituents

This comparison highlights how subtle changes in structure can significantly affect the properties and applications of these compounds .

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Wikipedia

4-Methylphenyl 1-thio-beta-D-glucopyranoside

Dates

Modify: 2023-08-15

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